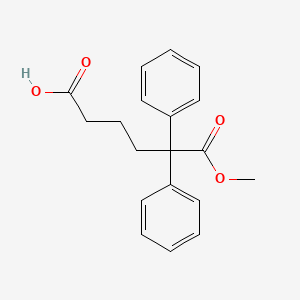
12-Methylhexatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methylhexatriacontane: is a long-chain hydrocarbon with the molecular formula C37H76 . It is a branched alkane, specifically a methyl-substituted hexatriacontane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in natural sources such as petroleum and natural gas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylhexatriacontane can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation of a long-chain alkane with a methylating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by hydrocracking and isomerization processes to obtain the desired branched alkane. These processes are conducted in large-scale refineries equipped with specialized reactors and separation units to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 12-Methylhexatriacontane can undergo various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
Chemistry: 12-Methylhexatriacontane is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures. Its well-defined structure and retention time make it an ideal standard for calibration purposes.
Biology: In biological research, this compound is studied for its role in the cuticular hydrocarbons of insects. These hydrocarbons are involved in communication, waterproofing, and protection against pathogens.
Medicine: While this compound itself is not commonly used in medicine, its derivatives and related compounds are investigated for their potential as drug delivery agents and in the formulation of pharmaceuticals.
Industry: In the industrial sector, this compound is used as a lubricant and in the production of specialty chemicals. Its stability and hydrophobic nature make it suitable for various applications, including coatings and sealants.
Mecanismo De Acción
The mechanism of action of 12-Methylhexatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it exhibits hydrophobic characteristics, making it effective in forming protective barriers and reducing friction. In biological systems, it may interact with lipid membranes, contributing to the structural integrity and function of cell surfaces.
Comparación Con Compuestos Similares
- Hexatriacontane (C36H74)
- 11-Methylhexatriacontane (C37H76)
- 13-Methylhexatriacontane (C37H76)
Uniqueness: 12-Methylhexatriacontane is unique due to its specific methyl substitution at the 12th carbon position. This structural variation can influence its physical properties, such as melting point and solubility, compared to other similar long-chain hydrocarbons. The presence of the methyl group can also affect its reactivity and interactions with other molecules.
Propiedades
Número CAS |
97007-98-2 |
|---|---|
Fórmula molecular |
C37H76 |
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
12-methylhexatriacontane |
InChI |
InChI=1S/C37H76/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-37(3)35-33-31-29-27-13-11-9-7-5-2/h37H,4-36H2,1-3H3 |
Clave InChI |
WYEFHKSBGGIUIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine](/img/structure/B14327041.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)
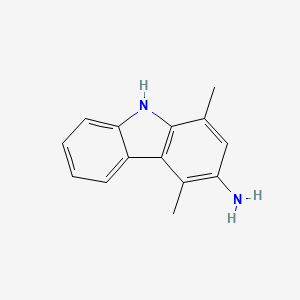

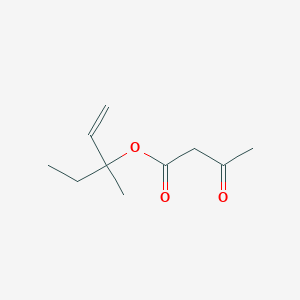
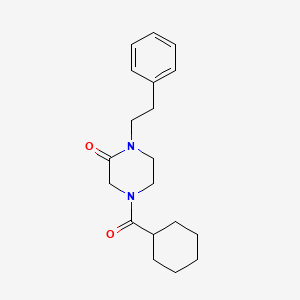
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
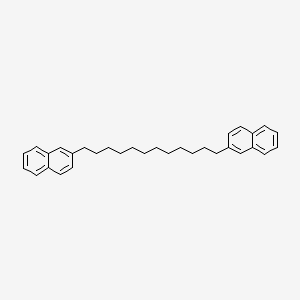
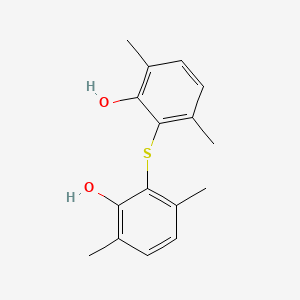
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
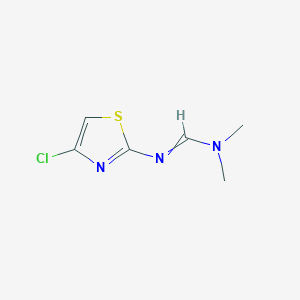
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
